8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
1,2,4-Triazole derivatives are important structural moieties of many pharmaceutical drugs . They are heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Synthesis and Structural Analysis
The compound belongs to a class of chemicals that have been synthesized to investigate their potential as antihypertensive agents, exhibiting actions as alpha-adrenergic blockers. Research shows that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, such as those substituted with 2-(3-indolyl)ethyl or 3-(2-methoxyphenoxy)-2-hydroxypropyl, have been prepared for screening in spontaneous hypertensive rats. These compounds have demonstrated varied activity based on their substitution patterns, with some showing mixed alpha- and beta-adrenergic receptor blocking properties (Caroon et al., 1981).
Pharmacological Applications
Derivatives of this compound class have been evaluated for their affinity towards the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity for this receptor. These compounds have been identified as full agonists in biochemical assays, offering insights into the development of new pharmacological agents (Röver et al., 2000).
Antimicrobial and Anticancer Activities
Further research into the chemical structure led to the development of novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives via ultrasound-assisted synthesis. These derivatives have been evaluated for their potential antimicrobial and anticancer activities, showcasing the versatility of this compound class in therapeutic applications (Velupula et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-Triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
8-[2-methyl-3-(1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-17(13-26-16-22-15-23-26)19(27)24-9-7-21(8-10-24)14-25(20(28)30-21)11-12-29-18-5-3-2-4-6-18/h2-6,15-17H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWVBBEEIJEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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